N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide is a complex organic compound featuring a triazolopyridazine core, an azetidine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization of suitable amino alcohols or halogenated precursors.
Phenoxyacetamide Attachment: The final step involves coupling the triazolopyridazine-azetidine intermediate with 4-chloro-3-methylphenoxyacetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, forming hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions could target the triazolopyridazine core or the azetidine ring, potentially leading to ring-opened products or reduced heterocycles.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group on the phenoxy ring or at positions on the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Reduced heterocycles or ring-opened products.
Substitution: Substituted phenoxy derivatives or modified triazolopyridazine cores.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core may interact with active sites of enzymes, inhibiting their activity, while the azetidine ring and phenoxyacetamide moiety could enhance binding affinity and specificity. Pathways involved could include inhibition of specific kinases or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Pyridazin-3-yl)azetidin-3-yl)-2-(4-chlorophenoxy)-N-methylacetamide
- **N-(1-(1,2,4-Triazol-3-yl)azetidin-3-yl)-2-
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-7-14(3-4-15(12)19)27-10-18(26)23(2)13-8-24(9-13)17-6-5-16-21-20-11-25(16)22-17/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDJDLSDJGQHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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